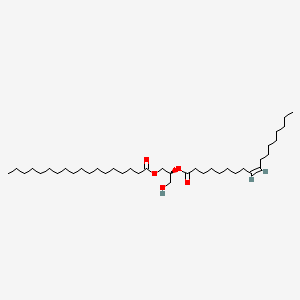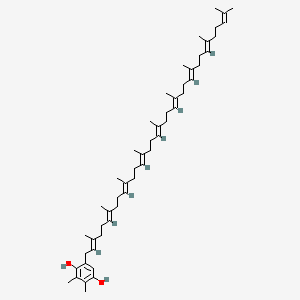
4-马来酰乙酰乙酸
描述
科学研究应用
4-Maleylacetoacetic acid has several scientific research applications, including:
作用机制
Target of Action
4-Maleylacetoacetic acid primarily targets the enzyme 4-maleylacetoacetate cis-trans-isomerase . This enzyme plays a crucial role in the metabolism of tyrosine, an essential amino acid .
Mode of Action
The compound interacts with its target enzyme, 4-maleylacetoacetate cis-trans-isomerase, and is converted into fumarylacetoacetate . This conversion process is coenzymatically assisted by glutathione .
Biochemical Pathways
4-Maleylacetoacetic acid is an intermediate in the metabolism of tyrosine . The conversion of 4-maleylacetoacetic acid to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase is a key step in this pathway .
Result of Action
The conversion of 4-Maleylacetoacetic acid to fumarylacetoacetate is a critical step in the tyrosine metabolic pathway . This process helps maintain the balance of tyrosine in the body, which is essential for protein synthesis and other biological functions.
Action Environment
The action of 4-Maleylacetoacetic acid is influenced by various environmental factors. For instance, the presence and concentration of glutathione, which assists in the conversion to fumarylacetoacetic acid, can affect the efficacy of this compound . Additionally, factors such as pH and temperature may also influence the stability and action of 4-Maleylacetoacetic acid.
生化分析
Biochemical Properties
4-Maleylacetoacetic acid is an intermediate in the metabolism of tyrosine. It is converted to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase . This conversion is coenzymatically assisted by glutathione . The interaction between 4-Maleylacetoacetic acid and these enzymes is crucial for the proper functioning of the tyrosine catabolic pathway.
Cellular Effects
4-Maleylacetoacetic acid influences various cellular processes. It is involved in the metabolism of tyrosine, which is essential for the production of several important biomolecules. The proper functioning of this pathway is crucial for maintaining cellular homeostasis. Any disruption in the metabolism of 4-Maleylacetoacetic acid can lead to metabolic disorders and affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Maleylacetoacetic acid involves its conversion to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase . This enzyme catalyzes the cis-trans isomerization of 4-Maleylacetoacetic acid, which is a critical step in the tyrosine catabolic pathway. The presence of glutathione as a coenzyme is essential for this reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Maleylacetoacetic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation can be influenced by factors such as temperature, pH, and the presence of other reactive molecules. Long-term studies have indicated that 4-Maleylacetoacetic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4-Maleylacetoacetic acid in animal models vary with different dosages. At lower doses, it plays a beneficial role in the metabolism of tyrosine. At higher doses, it can exhibit toxic effects and disrupt normal cellular functions. Studies have shown that there is a threshold beyond which the compound can cause adverse effects, including metabolic imbalances and cellular toxicity .
Metabolic Pathways
4-Maleylacetoacetic acid is involved in the tyrosine catabolic pathway. It is converted to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase . This pathway is essential for the proper metabolism of tyrosine and the production of various important metabolites. The interaction of 4-Maleylacetoacetic acid with this enzyme and other cofactors is crucial for maintaining metabolic flux and metabolite levels .
Transport and Distribution
Within cells, 4-Maleylacetoacetic acid is transported and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Maleylacetoacetic acid within cells are influenced by these interactions, which are essential for its proper function in metabolic pathways .
Subcellular Localization
4-Maleylacetoacetic acid is localized in specific subcellular compartments where it exerts its biochemical functions. It is primarily found in the cytoplasm, where it participates in the tyrosine catabolic pathway. The subcellular localization of 4-Maleylacetoacetic acid is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 4-Maleylacetoacetic acid can be synthesized from homogentisic acid through the action of the enzyme homogentisate 1,2-dioxygenase. This enzyme mediates the conversion of homogentisic acid to maleylacetoacetic acid .
Industrial Production Methods: There is limited information available on the industrial production methods of 4-maleylacetoacetic acid. It is primarily studied and produced in laboratory settings for research purposes.
化学反应分析
Types of Reactions: 4-Maleylacetoacetic acid undergoes several types of reactions, including:
Isomerization: It is converted to fumarylacetoacetate by the enzyme 4-maleylacetoacetate cis-trans-isomerase.
Reduction: It can be reduced to form other intermediates in metabolic pathways.
Common Reagents and Conditions:
Enzymes: 4-Maleylacetoacetate cis-trans-isomerase and homogentisate 1,2-dioxygenase are key enzymes involved in its reactions
Cofactors: Glutathione is a crucial cofactor in the isomerization process.
Major Products Formed:
Fumarylacetoacetate: The primary product formed from the isomerization of 4-maleylacetoacetic acid.
相似化合物的比较
Homogentisic Acid: A precursor in the metabolic pathway leading to 4-maleylacetoacetic acid.
Fumarylacetoacetate: The product formed from the isomerization of 4-maleylacetoacetic acid.
Uniqueness: 4-Maleylacetoacetic acid is unique due to its specific role as an intermediate in the tyrosine metabolism pathway. Its conversion to fumarylacetoacetate is a critical step in the degradation of tyrosine and phenylalanine, distinguishing it from other similar compounds .
属性
IUPAC Name |
(Z)-4,6-dioxooct-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSIVHAIFQKTC-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(=O)O)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)CC(=O)O)C(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299688 | |
| Record name | (2Z)-4,6-Dioxo-2-octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maleylacetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5698-52-2 | |
| Record name | (2Z)-4,6-Dioxo-2-octenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5698-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dioxo-2-octenedioic acid, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-4,6-Dioxo-2-octenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dioxo-2-octenedioic acid, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET93TW8TE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maleylacetoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)


![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)






